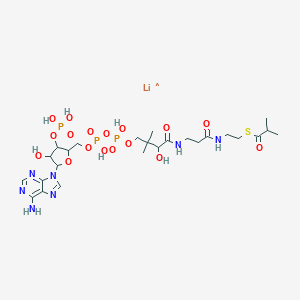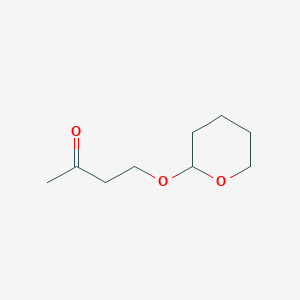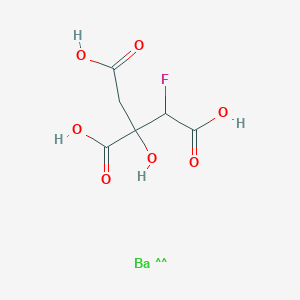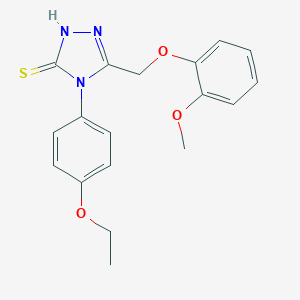
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione involves its ability to bind to specific targets in cells. In cancer cells, it has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to cell death. In enzymes, it has been shown to bind to the active site and prevent the substrate from binding, leading to a decrease in enzyme activity. In weeds, it has been shown to inhibit the activity of enzymes involved in photosynthesis, leading to a decrease in plant growth.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione depend on the specific target it binds to. In cancer cells, it leads to cell death and a decrease in tumor growth. In enzymes, it leads to a decrease in enzyme activity and a regulation of cellular processes. In weeds, it leads to a decrease in photosynthesis and a decrease in plant growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione in lab experiments include its ability to bind to specific targets and regulate their activity, its potential applications in various fields of scientific research, and its relatively simple synthesis method. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione. These include further studies on its potential applications in cancer treatment, enzyme regulation, and weed control, as well as studies on its toxicity and safety. Additionally, the synthesis method could be optimized to improve yield and reduce the use of toxic reagents. Finally, studies on the structure-activity relationship could lead to the development of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione involves a series of chemical reactions. The starting materials include 2-methoxyphenol, 4-ethoxybenzaldehyde, and 4,5-dichloro-1,2,3-dithiazolium chloride. The reaction proceeds through a series of steps involving substitution, reduction, and cyclization to yield the final product.
Applications De Recherche Scientifique
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied as a potential enzyme inhibitor due to its ability to bind to enzymes and regulate their activity. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of weeds.
Propriétés
Numéro CAS |
107952-08-9 |
|---|---|
Nom du produit |
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione |
Formule moléculaire |
C18H19N3O3S |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
4-(4-ethoxyphenyl)-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N3O3S/c1-3-23-14-10-8-13(9-11-14)21-17(19-20-18(21)25)12-24-16-7-5-4-6-15(16)22-2/h4-11H,3,12H2,1-2H3,(H,20,25) |
Clé InChI |
KAPSLFSVTQLWNY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC |
Autres numéros CAS |
107952-08-9 |
Synonymes |
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-t riazole-3-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



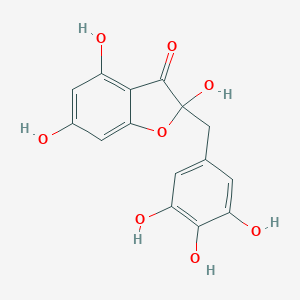
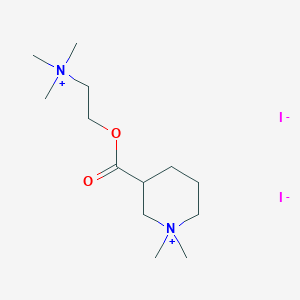
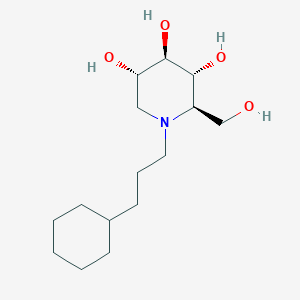
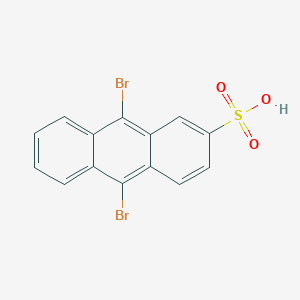
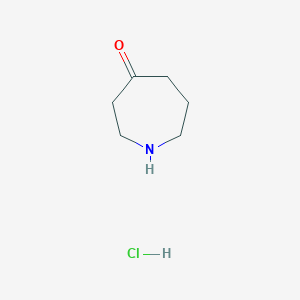
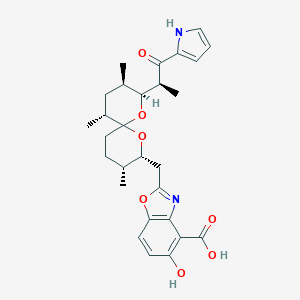

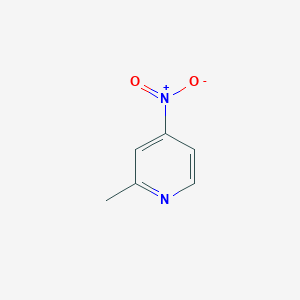
![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)
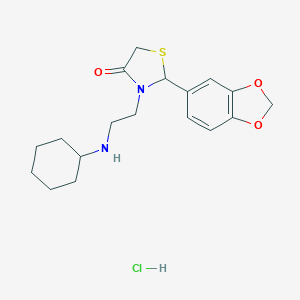
![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)
